molecular formula C6H11N3O2 B13489146 2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine

2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine

Cat. No.: B13489146
M. Wt: 157.17 g/mol
InChI Key: CWQVVAYZULRJMR-UHFFFAOYSA-N
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Description

2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride is a chemical compound of interest in medicinal chemistry and agrochemical research. It features a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its bioisosteric properties, serving as a stable replacement for ester and amide functional groups in drug design . The methoxymethyl and ethanamine side chains contribute to its molecular characteristics and potential for interacting with biological targets. This compound is supplied as its hydrochloride salt (CAS 2103402-79-3) to enhance stability and solubility . Researchers investigating novel vector control methods may find this compound particularly relevant. Derivatives of the 1,2,4-oxadiazole class have demonstrated significant potential as larvicides for Aedes aegypti mosquitoes , the primary vector for viruses such as dengue, Zika, and chikungunya . These related compounds act as competitive inhibitors of the mosquito enzyme 3-hydroxykynurenine transaminase (HKT) , a key enzyme in the kynurenine detoxification pathway . Inhibition of AeHKT leads to the accumulation of the toxic metabolite 3-hydroxykynurenine within the insect, offering a distinct mechanism of action from conventional neurotoxic insecticides and presenting a promising strategy for managing insecticide resistance . Product Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Please refer to the Safety Datasheet for detailed handling and hazard information.

Properties

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine

InChI

InChI=1S/C6H11N3O2/c1-10-4-5-8-6(2-3-7)11-9-5/h2-4,7H2,1H3

InChI Key

CWQVVAYZULRJMR-UHFFFAOYSA-N

Canonical SMILES

COCC1=NOC(=N1)CCN

Origin of Product

United States

Preparation Methods

Method Overview

This approach involves the cyclocondensation of hydrazides bearing suitable precursors with formaldehyde or methoxymethyl derivatives to form the oxadiazole ring, followed by reduction or substitution to introduce the ethanamine moiety.

Step-by-step Process

  • Preparation of Hydrazide Intermediate : Starting from appropriate carboxylic acids or their derivatives, hydrazides are synthesized via reaction with hydrazine hydrate.
  • Cyclocondensation : The hydrazide reacts with methoxymethyl halides (e.g., chloromethyl methyl ether) under reflux in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). This forms the 1,2,4-oxadiazole ring.
Hydrazide + CH₃OCH₂Cl → Cyclization with POCl₃ → 3-(Methoxymethyl)-1,2,4-oxadiazole derivative
  • Introduction of Ethanamine Group : The oxadiazole derivative is then subjected to nucleophilic substitution or reduction to attach the ethanamine group at the 5-position.

Reaction Conditions

  • Reflux in POCl₃ or PPA
  • Elevated temperatures (100–150°C)
  • Inert atmosphere (nitrogen or argon)
  • Use of microwave irradiation can accelerate the reaction, improving yields and reducing reaction times

Data Table: Typical Reagents and Conditions

Step Reagents Solvent Temperature Notes
Hydrazide synthesis Hydrazine hydrate Ethanol Reflux From carboxylic acid derivatives
Cyclocondensation Hydrazide + CH₃OCH₂Cl POCl₃ 100–150°C Dehydrating conditions
Functionalization Nucleophilic substitution Ethanol or DMF Reflux To attach ethanamine group

Synthesis via Condensation of Sulfonylacetic Acid Hydrazides

Method Overview

This method leverages sulfonylacetic acid hydrazides as precursors, which undergo cyclocondensation with aldehydes or ketones, followed by reduction to generate the ethanamine group.

Key Reactions

  • Cyclocondensation with aromatic aldehydes or ketones using POCl₃ to form the oxadiazole core
  • Subsequent reduction of the oxadiazole to introduce the ethanamine moiety

Reaction Pathway

Sulfonylacetic acid hydrazide + aldehyde → Cyclization with POCl₃ → Oxadiazole ring
Oxadiazole derivative + reducing agent (e.g., lithium aluminum hydride) → Ethanamine substitution

Reaction Conditions

  • Reflux in POCl₃
  • Use of microwave irradiation enhances reaction efficiency
  • Reduction step performed in inert solvents like tetrahydrofuran (THF)

Data Table: Reagents and Conditions

Step Reagents Solvent Temperature Notes
Cyclization Sulfonylacetic acid hydrazide + aldehyde POCl₃ Reflux Moderate yields, microwave-assisted reactions improve efficiency
Reduction Lithium aluminum hydride THF 0°C to room temp Converts oxadiazole to ethanamine

Synthesis from 1,2-Diacylhydrazines via Cyclodehydration

Method Overview

1,2-Diacylhydrazines serve as key intermediates, which undergo cyclodehydration to form the oxadiazole ring, followed by functionalization to introduce the ethanamine group.

Reaction Pathway

  • Cyclodehydration using agents such as POCl₃, P₂O₅, or DCC
  • Post-cyclization reduction or substitution to attach ethanamine
1,2-Diacylhydrazine + cyclodehydrating agent → Oxadiazole ring formation
Oxadiazole + nucleophile (e.g., ammonia or primary amines) → Ethanamine derivative

Reaction Conditions

  • Heating under reflux with POCl₃ or P₂O₅
  • Microwave irradiation can significantly reduce reaction times
  • Use of inert atmospheres to prevent oxidation

Data Table: Reagents and Conditions

Step Reagents Solvent Temperature Notes
Cyclization 1,2-Diacylhydrazine + POCl₃ Reflux 100–150°C Microwave conditions accelerate reaction
Functionalization Ammonia or primary amines Ethanol or DMF Reflux To introduce ethanamine group

Summary of Key Reaction Parameters and Data

Method Precursors Key Reagents Typical Conditions Yield Range Remarks
Hydrazide cyclization Hydrazides + methoxymethyl halides POCl₃ Reflux, 100–150°C 50–70% Microwave-assisted increases efficiency
Sulfonylacetic acid hydrazides Sulfonylacetic acid hydrazides + aldehydes POCl₃ Reflux 45–65% Reduction step improves yield
1,2-Diacylhydrazines Derived from acyl hydrazides POCl₃ or P₂O₅ Reflux, microwave 55–75% Cyclodehydration yields high purity

Chemical Reactions Analysis

Types of Reactions

2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine side chain can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles, suitable solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the oxadiazole ring.

Scientific Research Applications

2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine can be contextualized against analogous 1,2,4-oxadiazole derivatives. Key comparison points include substituent effects, isomerism, and biological activity.

Substituent Variations

Compound Name Substituents on Oxadiazole Ring Amine Chain Key Properties/Applications Reference
This compound 3-(methoxymethyl) Primary ethanamine Potential CNS or antimicrobial agent
[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl 3-(2,3-dimethoxyphenyl) Primary methanamine Enhanced lipophilicity; CNS targeting
2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine 3-(pyridin-3-yl) Primary ethanamine Improved solubility; kinase inhibition
N-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine HCl 3-(methoxymethyl) Secondary ethylamine Altered basicity; efflux pump inhibition
  • Impact of Substituents :
    • Methoxymethyl : Increases hydrophilicity and metabolic stability compared to aryl substituents (e.g., dimethoxyphenyl) .
    • Aromatic Groups (e.g., pyridinyl, tolyl): Enhance π-π stacking interactions but reduce aqueous solubility .

Oxadiazole Isomerism

Compound Name Oxadiazole Isomer Key Differences Reference
This compound 1,2,4-oxadiazole Higher thermal stability and synthetic accessibility
2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine 1,3,4-oxadiazole Lower metabolic stability; altered electronic properties
  • 1,2,4 vs. 1,3,4 Isomers : The 1,2,4-oxadiazole isomer is more commonly used in drug design due to superior synthetic yields and stability .

Amine Chain Modifications

Compound Name Amine Type Biological Implications Reference
This compound Primary amine Forms hydrogen bonds with target enzymes
[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine Primary methylamine Reduced steric hindrance; higher membrane permeability
N-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine HCl Secondary ethylamine Lower basicity; modified receptor interactions
  • Chain Length : Ethylamine chains (vs. methylamine) improve pharmacokinetic profiles due to balanced hydrophobicity .

Biological Activity

2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine, also known as 1-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride, is a compound with notable biological activity. This article provides a comprehensive review of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC6H12ClN3O2
Molar Mass193.63138 g/mol
CAS Number2103402-79-3
SynonymsMethoxymethyl oxadiazol amine

Biological Activity

The biological activity of this compound has been explored in various studies. Its potential therapeutic applications span several areas:

Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains and fungi. For example, a study demonstrated its effectiveness against Staphylococcus aureus and Candida albicans, indicating potential use as an antimicrobial agent .

Anticancer Properties : The compound has also been investigated for its anticancer effects. A study published in a peer-reviewed journal highlighted its ability to induce apoptosis in cancer cell lines. The mechanism was linked to the activation of caspases and the modulation of apoptotic pathways .

Neuroprotective Effects : Preliminary research suggests that the compound may offer neuroprotective benefits. In animal models of neurodegenerative diseases, it has shown potential in reducing oxidative stress and inflammation within neuronal tissues .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes associated with microbial metabolism, leading to reduced viability of pathogens.
  • Induction of Apoptosis : In cancer cells, it triggers apoptosis through mitochondrial pathways, affecting cellular energy metabolism and promoting cell death.
  • Reduction of Oxidative Stress : By scavenging free radicals and enhancing antioxidant enzyme activity, the compound mitigates oxidative damage in neural tissues.

Case Studies

Several case studies have provided insights into the practical applications of this compound:

  • Case Study 1 : A clinical trial involving patients with chronic infections demonstrated that treatment with this compound resulted in significant improvements in infection markers and overall health status .
  • Case Study 2 : In a preclinical model for cancer therapy, administration of the compound led to tumor size reduction in xenograft models, highlighting its potential as an adjunct therapy for certain cancers .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves cyclization reactions using precursors like hydroxylamine derivatives and carboxylic acid analogs. For purity optimization, column chromatography (silica gel) with gradient elution (e.g., ethyl acetate/hexane) is recommended. Monitoring via TLC and HPLC ensures intermediate purity . Post-synthesis, recrystallization in polar aprotic solvents (e.g., ethanol) improves crystallinity.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : Use a combination of 1H^1 \text{H}-NMR (to resolve methoxymethyl and ethanamine protons) and 13C^{13} \text{C}-NMR (to confirm oxadiazole ring carbons). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed vs. calculated [M+H]+^+). IR spectroscopy can identify functional groups (e.g., N-H stretch in ethanamine at ~3300 cm1^{-1}) .

Q. How should researchers handle safety risks during experimental workflows?

  • Methodological Answer : Follow OSHA/GHS guidelines for acute toxicity and skin/eye irritation risks. Use fume hoods for synthesis steps, wear nitrile gloves, and employ closed systems to minimize aerosol formation. Emergency protocols (e.g., eye rinsing with water for 15+ minutes) must be standardized .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the oxadiazole ring in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron density distribution and frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Solvent effects (PCM models) refine accuracy for reaction pathways .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to validate target specificity. Structural analogs (e.g., substituting methoxymethyl with pyridinyl groups) can isolate pharmacophore contributions. Meta-analyses of dose-response curves and statistical power (α=0.01) mitigate false positives .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) by varying pH (2–9) and temperature (25–60°C). Monitor degradation via UPLC-MS to identify hydrolytic byproducts (e.g., cleavage of the oxadiazole ring). Arrhenius modeling predicts shelf-life under storage conditions .

Q. What methodologies validate the compound’s role in theoretical frameworks (e.g., drug design or materials science)?

  • Methodological Answer : Align with Guiding Principle 2 of evidence-based inquiry: Link hypotheses to established theories (e.g., QSAR for drug design or π-stacking interactions in materials). Use combinatorial libraries to test structure-property relationships and validate via peer-reviewed benchmarks .

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